N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)furan-3-carboxamide
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Overview
Description
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)furan-3-carboxamide is a heterocyclic compound that features both furan and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields such as pharmaceuticals, materials science, and organic electronics.
Mechanism of Action
Target of Action
The compound “N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)furan-3-carboxamide” is a complex molecule that likely interacts with multiple targets. It is known that compounds containing indole scaffolds, such as this one, can bind with high affinity to multiple receptors . Similarly, thiophene-based analogs have been shown to have a variety of biological effects .
Mode of Action
For instance, indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Thiophene derivatives also exhibit a range of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial effects .
Biochemical Pathways
It is known that indole derivatives can influence a variety of biochemical pathways, contributing to their diverse biological activities . Similarly, thiophene derivatives can affect various biochemical pathways, contributing to their broad spectrum of pharmacological properties .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may have a range of effects, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)furan-3-carboxamide typically involves the following steps:
Formation of the Furan and Thiophene Rings: The furan and thiophene rings can be synthesized through various methods such as the Paal-Knorr synthesis for furan and the Gewald reaction for thiophene.
Coupling of the Rings: The furan and thiophene rings are then coupled through a series of reactions involving halogenation and subsequent coupling reactions using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)furan-3-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan and thiophene rings .
Scientific Research Applications
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)furan-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dithiophen-2-ylfuran and 2,5-di(thiophen-2-yl)furan-3-carbonitrile share structural similarities with N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)furan-3-carboxamide.
Furan Derivatives: Compounds like furan-2-carboxamide and furan-3-carboxamide are structurally related.
Uniqueness
This compound is unique due to the presence of both furan and thiophene rings in its structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-15(12-5-8-19-10-12)16-6-3-13-1-2-14(20-13)11-4-7-18-9-11/h1-2,4-5,7-10H,3,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMRFNJAPAYRSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC=C(S2)CCNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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